

Rh/DuanPhos in Ramipril Intermediate Synthesis

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Compound Focus: 1-epi-Ramipril

CAS No.: 104195-90-6

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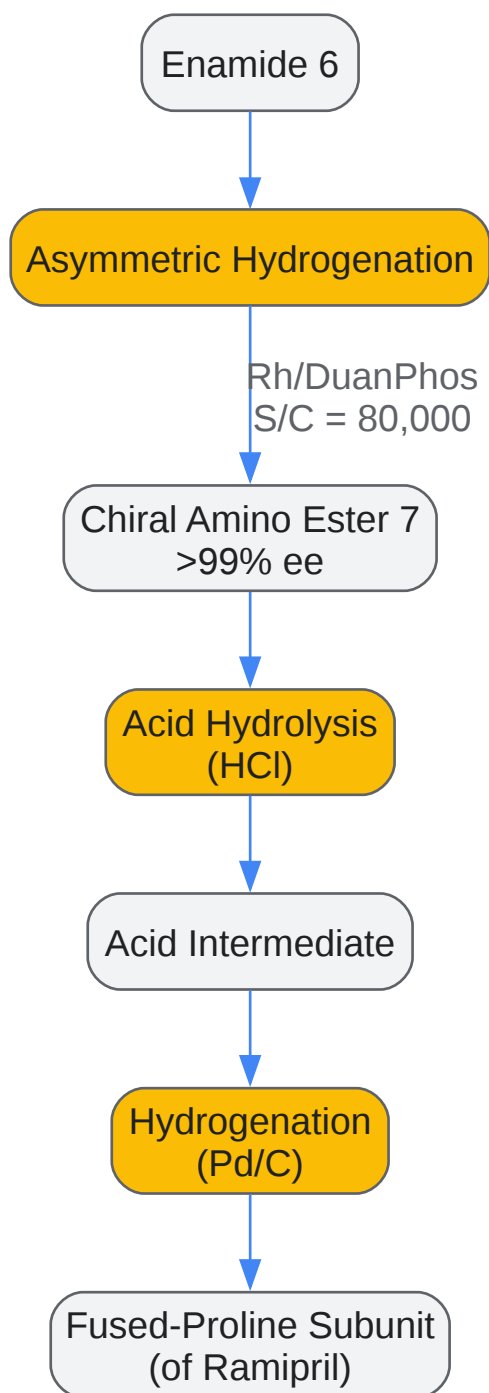
The **Rh/DuanPhos catalytic system** is recognized for its high efficiency in a pivotal step of the industrial synthesis of ramipril, which is the **asymmetric hydrogenation of an enamide precursor** to produce a chiral fused-proline subunit [1].

The table below summarizes the core information available for this reaction:

Reaction Component	Details
Catalytic System	Rh/DuanPhos [1]
Substrate	Enamide 6 [1]
Product	Chiral amino ester 7 (Fused-proline subunit of ramipril) [1]
Key Performance	Full conversion with >99% enantiomeric excess (ee) [1]
Catalytic Efficiency	Substrate-to-Catalyst ratio (S/C) = 80,000 [1]
Industrial Scale	10 tons/year of the ramipril intermediate produced by Chiral Quest using this chemistry [1]

Experimental Workflow for Hydrogenation and Workup

The following diagram outlines the general experimental sequence from the enamide substrate to the final ramipril subunit, based on the improved synthetic route [1]:



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Detailed Protocol Steps [1]:

- **Asymmetric Hydrogenation:** The enamide substrate **6** is subjected to hydrogenation using the **Rh/DuanPhos** catalyst system. This critical step proceeds with a very high substrate-to-catalyst ratio (S/C) of 80,000 under smooth conditions to afford the chiral amino ester **7** in full conversion and excellent enantiomeric excess.
- **Acid Hydrolysis:** The chiral amino ester **7** is treated with hydrochloric acid (HCl) to hydrolyze the ester group, yielding the corresponding acid intermediate.
- **Final Reduction:** The acid intermediate from the previous step undergoes a final hydrogenation over a **Pd/C** catalyst. This step delivers the desired fused-proline subunit, which is a key building block for the final assembly of the ramipril API.

Information Availability and Limitations

Please note the following limitations based on the current search:

- **Specific Isomer Not Detailed:** The available information confirms the synthesis of the correct stereoisomer for ramipril, but does not specifically describe the procedure for **1-epi-ramipril** [1].
- **Lacking Quantitative Data:** The search results do not provide exhaustive quantitative data such as precise temperature, pressure, solvent, reaction time, or detailed workup and purification procedures.

Suggestions for Further Research

To obtain the comprehensive data required for a full application note, you may need to consult more specialized sources:

- **Primary Literature Search:** Directly search for the key reference cited in the overview: "Scheme 3" and the work by "Xumu Zhang's group" [1]. The full-text article should contain the detailed experimental protocol.
- **Patent Database Mining:** Investigate patent filings from **Chiral Quest** and **Hoechst** (the original developer of ramipril) for detailed examples and process optimization data [1].

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References

1. Ramipril - an overview | ScienceDirect Topics [sciencedirect.com]

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